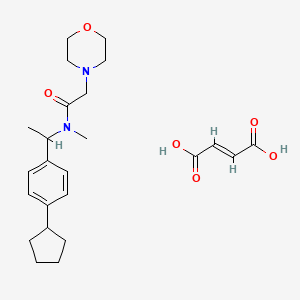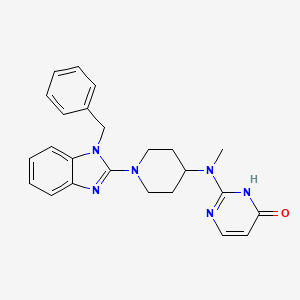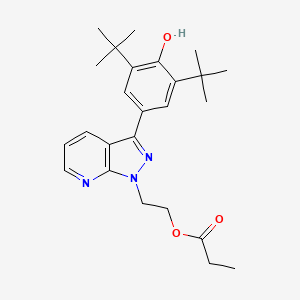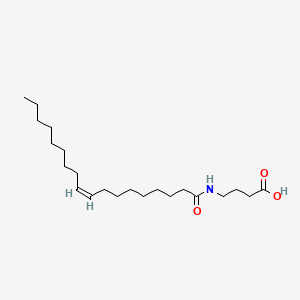
N-Oleoyl-4-aminobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Oleoyl-4-aminobutyric acid is a compound with the molecular formula C22H41NO3. It is a derivative of gamma-aminobutyric acid (GABA) where the amino group is acylated with oleic acid. This compound is part of the N-acyl amino acids family, which are known for their role in various biological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-4-aminobutyric acid typically involves the acylation of 4-aminobutyric acid with oleic acid. This reaction can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
large-scale synthesis would likely involve similar acylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Oleoyl-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond in the oleic acid chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated amino acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to GABA, which is a key neurotransmitter.
Industry: Possible use in the formulation of bioactive compounds and materials.
Mechanism of Action
The mechanism of action of N-Oleoyl-4-aminobutyric acid involves its interaction with various molecular targets. It is believed to modulate the activity of GABA receptors, influencing neurotransmission. Additionally, it may interact with other signaling pathways, including those involving fatty acid amides and endocannabinoids .
Comparison with Similar Compounds
Similar Compounds
- N-Linoleoyl-4-aminobutyric acid
- N-Arachidonoyl-4-aminobutyric acid
- N-Palmitoyl-4-aminobutyric acid
Uniqueness
N-Oleoyl-4-aminobutyric acid is unique due to its specific fatty acid moiety (oleic acid), which imparts distinct physicochemical properties and biological activities compared to other N-acyl amino acids. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds .
Properties
CAS No. |
133177-46-5 |
|---|---|
Molecular Formula |
C22H41NO3 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
4-[[(Z)-octadec-9-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h9-10H,2-8,11-20H2,1H3,(H,23,24)(H,25,26)/b10-9- |
InChI Key |
NFYDTZXYPVTQHJ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


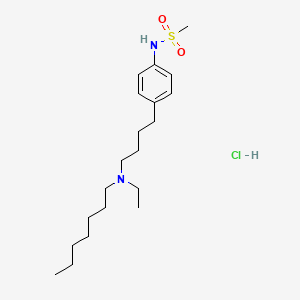
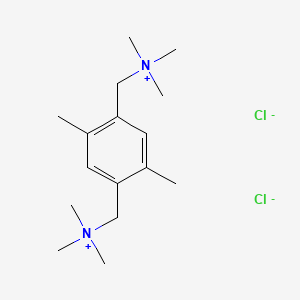
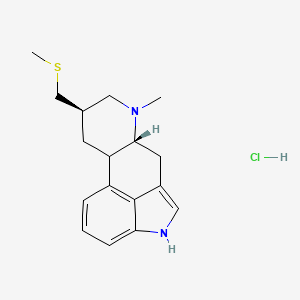

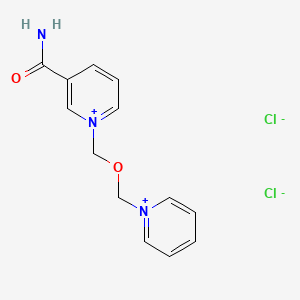
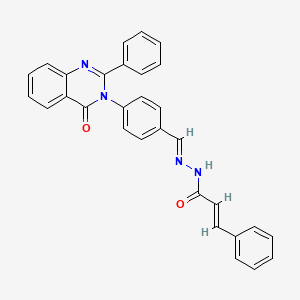
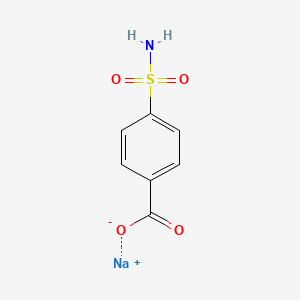
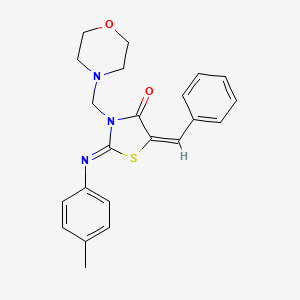


![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
